![molecular formula C26H29N3O8S2 B2367401 (E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 877642-05-2](/img/structure/B2367401.png)
(E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
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Description
(E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C26H29N3O8S2 and its molecular weight is 575.65. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibitors (HDACIs)
This compound belongs to a class of HDACIs, which are molecules that modulate gene expression by inhibiting histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, affecting chromatin structure and gene transcription. Here’s how this compound fits in:
- HDAC1/3 Selectivity : In a study, compound 11r (a derivative of our compound) exhibited dual HDAC1/3 selectivity, with IC50 values of 11.8 nM for HDAC1 and 3.9 nM for HDAC3. These enzymes are involved in various cellular processes, including cell cycle regulation and DNA repair .
Combination Therapies
Researchers often explore HDACIs in combination with other drugs (e.g., chemotherapeutic agents) to enhance treatment efficacy. Our compound’s selectivity profile could make it an interesting candidate for such synergistic approaches.
Remember, while these applications are exciting, further research and clinical trials are necessary to fully understand the compound’s potential. It’s a thrilling journey at the intersection of chemistry, biology, and medicine! 🧪🔬🌿
properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O8S2/c1-6-16(7-2)24(32)27-25-28-29-26(39-25)38-14-17-12-18(30)21(13-36-17)37-22(31)9-8-15-10-19(33-3)23(35-5)20(11-15)34-4/h8-13,16H,6-7,14H2,1-5H3,(H,27,28,32)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTYOHXLPJBGMV-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate |
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